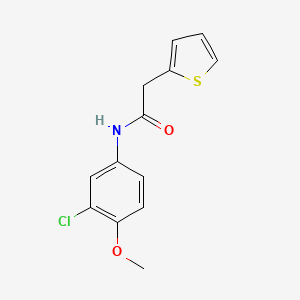
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamide derivatives, including compounds similar to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide, are recognized for their broad range of biological activities and applications in medicinal chemistry. These compounds have been extensively studied for their potential anti-HIV, anticancer, and enzyme inhibition properties, highlighting their significance in drug discovery and development.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical processes, including condensation reactions, N-alkylation, and intramolecular cyclization. For instance, Brzozowski and Sa̧czewski (2007) described the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents, showcasing the complexity and variability in synthetic routes for these compounds (Brzozowski & Sa̧czewski, 2007).
Molecular Structure Analysis
Detailed structural analysis, including X-ray crystallography and spectroscopic methods (FTIR, NMR, UV-Vis), provides insights into the molecular configurations, intermolecular interactions, and conformational dynamics of sulfonamide derivatives. Studies like those conducted by Alaşalvar et al. (2018) on N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide highlight the importance of such analyses in understanding the structural basis for the biological activity of these compounds (Alaşalvar et al., 2018).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including aminohydroxylation and N-alkylation, which significantly affect their chemical properties and biological activity. Hamasharif et al. (2017) explored the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide, leading to the synthesis of precursors for pyrrolobenzothiadiazepines, demonstrating the versatility and reactivity of sulfonamide compounds (Hamasharif et al., 2017).
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases, calcium channels, and adenosine A2a receptors .
Mode of Action
Pyrimidine derivatives are known to exhibit a variety of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . These activities suggest a complex interaction with their targets leading to these diverse effects.
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, antifungal activity, antiparasitic activity, diuretic activity, antitumor activity, antifilarial activity, dna topoisomerase ii inhibition, antitubercular activity, antimalarial and antiplasmodial activity, anti-inflammatory and analgesic activities, anti-hiv activity, cardiovascular and antihypertensive activity, antiulcer activity, hair disorders activities, calcium-sensing receptor antagonism, dpp-iv inhibition, antidiabetic activity, potent adenosine a2a receptor agonistic or antagonist action, tlr8 or interferon beta (ifn-β) modulation, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme a (hmg-coa) reductase inhibition and coronary heart disease therapeutics, anticancer activity, key intermediate for vitamin b1, pyruvate dehydrogenase kinase inhibition .
Pharmacokinetics
The text suggests that special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties .
Result of Action
Given the wide range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and pathway it interacts with .
Propriétés
IUPAC Name |
4-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-9(6-4-7)20(18,19)15-10-8(2)13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPKNRUBUWEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5651335.png)
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)
![1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5651344.png)
![1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5651345.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5651351.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)


![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)

![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)


